molecular formula C18H16F3N5 B6447348 6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane CAS No. 2640829-42-9

6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane

Cat. No.: B6447348
CAS No.: 2640829-42-9
M. Wt: 359.3 g/mol
InChI Key: SGVCPTQVLDDZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane is a structurally complex molecule featuring:

  • A 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine moiety, a fused heterocyclic system that may enhance binding affinity through hydrogen bonding and π-π interactions.
  • A 6-phenyl substituent, contributing hydrophobicity and influencing steric interactions.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds.

Properties

IUPAC Name

6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)16-23-22-14-6-7-15(24-26(14)16)25-10-17(11-25)8-13(9-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCPTQVLDDZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.

Biological Activity

The compound 6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane is a member of the triazolopyridazine class and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a phenyl group, a trifluoromethyl group, and a spirocyclic framework. The synthesis typically involves multiple steps including:

  • Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors.
  • Introduction of the Phenyl Group : Achieved through substitution reactions.
  • Attachment of the Trifluoromethylbenzyl Group : Via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that derivatives of triazolopyridazines exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that modifications to the triazolopyridazine core can enhance biological efficacy against cancer cells .

The mechanism underlying the anticancer activity appears to involve inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The compound's binding affinity to c-Met was comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) .

Case Studies

  • Study on Cytotoxicity : A comprehensive evaluation of various triazolo-pyridazine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity across multiple cancer cell lines .
  • Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells, specifically leading to G0/G1 phase arrest in A549 cells .

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Studies have suggested that triazolo-pyridazine derivatives may also possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
  • Therapeutic Agent Development : Ongoing research aims to optimize these compounds for therapeutic use by enhancing their selectivity and reducing toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

Spirocyclic Core Derivatives ()

Compounds sharing the 2-azaspiro[3.3]heptane core (e.g., 6-((4-methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane) highlight the importance of spirocyclic frameworks in drug design. Key differences include:

  • Substituent Diversity : The target compound’s trifluoromethyl-triazolopyridazine group is more electron-deficient and lipophilic compared to substituents like methoxypyridinyl or thiazole in analogs.
  • Synthetic Complexity : Introduction of fused heterocycles (e.g., triazolopyridazine) may require multi-step coupling reactions, as seen in and .

Table 1: Spirocyclic Core Derivatives

Compound Core Structure Key Substituents Potential Advantages Reference
Target Compound 2-azaspiro[3.3]heptane CF₃-triazolopyridazine, phenyl Rigidity, lipophilicity -
6-((6-Methoxypyridin-3-yl)methyl)-... 2-azaspiro[3.3]heptane Methoxypyridinyl, dioxaborolane Enhanced solubility
Triazolopyridazine and Related Heterocycles ()
  • Triazolo[4,3-a]pyridine Derivatives () : Compound 39 in features a triazolo-pyridine core with a fluorinated substituent and a bicyclic amine. The trifluoromethyl group in both compounds likely enhances metabolic stability and membrane permeability. However, the pyridazine ring in the target compound may offer distinct electronic properties compared to pyridine, influencing binding specificity .
  • Pyridazinone Derivatives (): Compounds like 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-tetrahydropyridazin-3-ones demonstrate antimicrobial activity linked to pyridazine moieties. The target compound’s fused triazolo-pyridazine system could amplify such activity by introducing additional hydrogen-bonding sites .

Table 2: Heterocyclic Analogues

Compound Core Structure Biological Activity Substituent Impact Reference
Target Compound Triazolopyridazine Inferred enzyme inhibition CF₃ enhances lipophilicity -
3-Nitro-2-tosylmethyl-6-(3-CF₃-phenyl)imidazo[1,2-a]pyridine (7b) Imidazopyridine Not specified Nitro group may reduce stability
Pyridazinone derivatives () Tetrahydropyridazinone Antitubercular, antifungal Aryl groups modulate potency
Trifluoromethyl-Substituted Compounds ()

The trifluoromethyl group is a common feature in the target compound and analogs like 7a () and 39 (). Its effects include:

  • Lipophilicity: LogP increases by ~1.0 unit compared to non-fluorinated analogs.
  • Metabolic Stability : Resistance to oxidative metabolism due to C-F bond strength.

Inferred Pharmacological Profiles

While direct data for the target compound are lacking, structural parallels suggest:

  • Enhanced Binding Affinity : The triazolopyridazine moiety may outperform simpler pyridazines () in enzyme inhibition due to additional nitrogen atoms for hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.